2-Cyclopentyl-4-methylphenol
Description
2-Cyclopentyl-4-methylphenol is a phenolic compound characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a cyclopentyl substituent at the ortho position (C2) and a methyl group at the para position (C4). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the bulky cyclopentyl moiety. The compound is likely synthesized via Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods, where cyclopentyl halides or alcohols react with 4-methylphenol (p-cresol).
Properties
CAS No. |
4297-63-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclopentyl-4-methylphenol |
InChI |
InChI=1S/C12H16O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
KDHONNUUDHJCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Acidity: The hydroxyl group in this compound is less acidic (pKa ~10–11) than in 2-Cyclopropanecarbonyl-4-methylphenol (pKa ~8–9) due to the electron-withdrawing carbonyl group in the latter, which stabilizes the deprotonated phenoxide ion . The cyclopentyl group in the target compound exerts a mild electron-donating effect via hyperconjugation, further reducing acidity compared to carbonyl-substituted analogs.
Lipophilicity and Solubility: The bulky cyclopentyl group in this compound enhances lipophilicity, making it more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water. In contrast, 4-[2-(Cyclopropylmethoxy)ethyl]phenol contains a polar ether chain, improving water solubility but reducing compatibility with nonpolar matrices .
Comparatively, 2-Cyclopropanecarbonyl-4-methylphenol has a smaller cyclopropane ring but a reactive carbonyl group, enabling diverse derivatization pathways .
Safety protocols for phenolic analogs emphasize avoiding skin/eye contact and ensuring ventilation during handling, though specific data for the target compound remain unverified .
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